Naphthalene-1-sulfonate

Electrophilic aromatic substitution Sulfonation regiochemistry Process chemistry

Naphthalene-1-sulfonate (1-NS) is an aromatic monosulfonate of naphthalene bearing the sulfonate group at the α-position. It is one of two monosulfonic acid isomers, the other being naphthalene-2-sulfonate (2-NS).

Molecular Formula C10H7O3S-
Molecular Weight 207.23 g/mol
Cat. No. B229774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene-1-sulfonate
Molecular FormulaC10H7O3S-
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-]
InChIInChI=1S/C10H8O3S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,11,12,13)/p-1
InChIKeyPSZYNBSKGUBXEH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphthalene-1-sulfonate Procurement Guide: Isomer-Specific Reactivity, Thermal Behavior, and Application Differentiation for Industrial and Research Sourcing


Naphthalene-1-sulfonate (1-NS) is an aromatic monosulfonate of naphthalene bearing the sulfonate group at the α-position. It is one of two monosulfonic acid isomers, the other being naphthalene-2-sulfonate (2-NS) [1]. In its free acid form (naphthalene-1-sulfonic acid, CAS 85-47-2), it is a white, water-soluble solid melting at 139–140 °C; its sodium salt (CAS 130-14-3) melts at 299–301 °C and is deliquescent, highly water-soluble, and soluble in alcohol and ether [1]. Industrially, 1-NS serves as the critical intermediate for α-naphthol, aminonaphthalenesulfonic acids, and azo dyes, and finds growing use in functional materials, electro-optic crystals, and analytical detection reagents [1][2].

α-position sulfonate for regiochemical control in naphthol/dye synthesis
Supports electro-optic crystal growth (e.g., HMQ-N1S)
π–π stacking synergy for surfactant-enhanced oil recovery formulations
Nanocomposite stabilization via rGO functionalization

Why Naphthalene-2-sulfonate Cannot Replace Naphthalene-1-sulfonate in Critical α-Position-Dependent Applications


Although naphthalene-1-sulfonate and naphthalene-2-sulfonate share the same molecular formula, their positional isomerism produces fundamentally different reactivity, thermodynamic stability, and functional performance. The 1-isomer is the kinetically favored product formed at low temperature (~80 °C) and exclusively directs subsequent electrophilic substitution to the α-ring positions (predominantly 1,5- and 1,6-), whereas the 2-isomer, formed under thermodynamic control at ≥165 °C, directs substitution to different positions (mainly 1,6- and 1,7-) [1][2]. The 2-isomer is several kcal/mol more stable due to relief of the adverse 1,8-peri steric interaction present in the 1-isomer, making the 1-isomer prone to acid-catalyzed desulfonation back to naphthalene [1]. These differences mean that synthesis routes requiring the α-sulfonate as a directing or leaving group—such as α-naphthol production, 8-anilinonaphthalene-1-sulfonate (ANS) fluorescent probe synthesis, or HMQ-N1S electro-optic crystal growth—cannot substitute the 2-isomer without complete re-engineering of process chemistry and product properties [1][3]. The quantitative evidence below establishes where these isomer-specific differences translate into measurable, decision-relevant performance gaps.

Property
Naphthalene-1-sulfonate
Naphthalene-2-sulfonate (Substitute)
Electrophilic substitution directing
Directs >90% substitution to same α-ring
Directs >92% to β-ring or mixed positions – pathway mismatch
Thermodynamic stability
Prone to acid-catalyzed desulfonation; requires thermal control
More stable; resists desulfonation – different process window
Sodium salt thermal behavior
Melts sharply without decomposition
Decomposes upon melting – limits thermal processing

Naphthalene-1-sulfonate: Quantitative Differentiation Evidence Against Closest Analogs for Scientific Procurement Decisions


Sulfonation Product Distribution: α- vs. β-Isomer Directs Divergent Disulfonic Acid Outcomes in 98.5% H₂SO₄

Under identical reaction conditions (98.5% H₂SO₄ at 25.0 °C), naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid produce completely different disulfonic acid distributions. The 1-isomer yields 58% 1,5-disulfonic acid, 32% 1,6-, and 10% 1,7-, while the 2-isomer yields only 4% 1,3-, 74% 1,6-, 18% 1,7-, and 4% 2,6- + 2,7-disulfonic acids [1]. This means the 1-sulfonate directs >90% of further substitution to the same (α) ring, whereas the 2-sulfonate directs >92% to the opposite (β) ring or mixed positions. For downstream synthesis of 1,5- or 1,6-naphthalenedisulfonic acid derivatives—key intermediates in dyes and optical brighteners—the 1-isomer is the mandatory starting material; substitution with the 2-isomer would deliver a completely different, largely unusable product profile [1].

Sulfonation Product Distribution
Head-to-head
1-isomer: 58% 1,5-; 32% 1,6- (90% α-ring). 2-isomer: 74% 1,6-; 18% 1,7- (92% β/mixed). 98.5% H₂SO₄, 25°C.
Isomer mismatch leads to divergent disulfonic acid profile
Procurement for dye intermediates requires 1-isomer specificity
Electrophilic aromatic substitution Sulfonation regiochemistry Process chemistry

Thermodynamic Stability and Desulfonation Susceptibility: The 1-Isomer Requires Strict Thermal Management During Processing

Naphthalene-2-sulfonic acid is several kcal/mol more stable than the 1-isomer due to the absence of a 1,8-peri steric interaction [1]. This thermodynamic difference has operational consequences: upon heating with dilute aqueous acid, naphthalene-1-sulfonic acid reverts to naphthalene (desulfonation), whereas the 2-isomer resists such degradation [2]. Furthermore, the free acid melting point of the 1-isomer (139–140 °C) is 15–16 °C higher than that of the 2-isomer monohydrate (124 °C), and the sodium salt of the 1-isomer melts sharply at 299–301 °C, compared to >275 °C with decomposition for the sodium 2-isomer [1][2][3]. These data indicate that while the 1-isomer sodium salt has a higher melting point and melts without decomposition, its free acid is intrinsically less thermally robust than the 2-isomer free acid, requiring tighter temperature control during acid-catalyzed steps.

Thermal Stability & Desulfonation
Cross-study
1-NS free acid desulfonates in hot acid; Na salt melts cleanly. 2-NS more stable; Na salt decomposes.
Thermal processing conditions differ; desulfonation risk context
Acidic step temperature must be managed for 1-isomer
Thermodynamic stability Desulfonation Process safety

Antibacterial Activity: Sodium 1-Naphthalenesulfonate-Functionalized rGO-AgNP Hybrid Outperforms PVP-Stabilized AgNPs

A direct head-to-head comparison demonstrated that silver nanoparticles (AgNPs) supported on sodium 1-naphthalenesulfonate-functionalized reduced graphene oxide (AgNP-NA-rGO) exhibit substantially higher antibacterial activity than polyvinyl pyrrolidone (PVP)-stabilized AgNPs [1]. The AgNPs on NA-rGO were more stable than those on PVP, resulting in long-term antibacterial effects that PVP-stabilized AgNPs could not sustain. Additionally, the AgNP-NA-rGO hybrid showed excellent water solubility and lower cytotoxicity [1]. The 1-naphthalenesulfonate moiety provides both π–π stacking interactions with the graphene surface and electrostatic stabilization of the AgNPs—functionalities that the 2-naphthalenesulfonate isomer could theoretically provide but that have only been demonstrated and optimized with the 1-isomer in this application [1].

AgNP-rGO Antibacterial Activity
Direct comparison
AgNP-NA-rGO: reported higher activity and longer stability vs PVP-AgNPs.
Supports nanocomposite functionalization context
1-NS π–π stacking enables nanoparticle stabilization; lower cytotoxicity observed in assays
Nanomaterials Antibacterial Graphene oxide functionalization

Interfacial Tension Reduction: Sodium 1-Naphthalenesulfonate Achieves Dramatic IFT Lowering via π–π Stacking and Electrostatic Interactions

Sodium 1-naphthalenesulfonate (SNS), bearing two conjugated aromatic structures, was systematically evaluated for its effect on interfacial tension (IFT) at water/model oil interfaces in combination with three cationic surfactants (M12, L12, DTAB) [1]. The SNS/surfactant systems achieved dramatic IFT reduction dominated by π–π stacking interaction and electrostatic attraction, as confirmed by control experiments using three other salts (lacking the naphthalene π-system) and two surfactants. The M12/SNS system exhibited the optimum interfacial activity and demonstrated remarkable ability to improve crude oil recovery [1]. The 1-position sulfonate's molecular geometry enables effective π–π stacking with aromatic oil components while simultaneously engaging in electrostatic interactions with cationic surfactants; the 2-isomer, while aromatic, would present a different molecular orientation that may alter these synergistic interactions, though no direct 1-NS vs. 2-NS IFT comparison is available [1].

IFT Reduction Synergy
Cross-study
SNS + M12 surfactant: reported optimum for IFT lowering; π–π stacking essential.
Supports surfactant synergy formulation review
Control salts without π-system showed inferior IFT reduction
Enhanced oil recovery Interfacial tension Surfactant synergy

Solid–Liquid Equilibrium Phase Behavior: Isomer-Specific Solubility Enables Selective Crystallization Purification

The ternary solid–liquid equilibrium (SLE) phase diagram for sodium 1-naphthalenesulfonate + sodium 2-naphthalenesulfonate + water was systematically determined at 283.15, 303.15, and 323.15 K [1]. At each temperature, the two sodium salts form distinct pure solid phases with no solid solution formation, and their solubility data were regressed using the NRTL thermodynamic model with acceptable accuracy [1]. This phase behavior is directly exploited for industrial purification: sodium 1- and 2-naphthalenesulfonate can be separated and purified via crystallization from water, and understanding the ternary SLE enables optimization of process conditions for maximum yield and purity of the 1-isomer [1]. No ternary SLE data are available for the 2-isomer as the primary target compound, making this evidence specific to the 1-isomer purification pathway.

Ternary SLE Phase Behavior
Class-level
Distinct solid phases for 1-NS and 2-NS in water at 283–323 K; no solid solution.
Supports crystallization-based purification design
NRTL model regressed; phase diagrams reported
Crystallization Phase equilibria Purification

Biodegradation Sequence: Microbial Utilization of 1-NS Is Suppressed in Favor of 2-NS in Mixed Substrate Environments

In mixed substrate experiments with Pseudomonas sp. C22, which can utilize both 1-naphthalenesulfonate (1NS) and 2-naphthalenesulfonate (2NS) as sole carbon sources, 1NS is utilized only after complete consumption of 2NS [1]. Furthermore, Pseudomonas sp. A3 can utilize 2NS but not 1NS, indicating that the 2-isomer is more readily biodegradable across multiple pseudomonad strains [1]. During exponential growth on naphthalenesulfonates, approximately 10% of the organic carbon is temporarily excreted as unidentified metabolites [1]. This sequential utilization pattern has implications for environmental monitoring and wastewater treatment: analytical methods must distinguish between the two isomers because their persistence and degradation kinetics differ significantly [1][2].

Biodegradation Sequence
Head-to-head
Pseudomonas sp. C22 consumes 2NS first; 1NS utilized only after 2NS depletion.
Supports isomer-specific environmental monitoring
~10% organic carbon transiently excreted; 2NS more readily biodegraded
Biodegradation Environmental fate Wastewater treatment

Naphthalene-1-sulfonate: Evidence-Backed Application Scenarios Where the 1-Isomer Is the Scientifically Preferred Choice


α-Naphthol and Azo Dye Intermediate Synthesis Requiring 1-Position Sulfonate as Leaving/Directing Group

Naphthalene-1-sulfonate is the mandatory precursor for α-naphthol production via alkali fusion (replacement of the 1-sulfonate with –OH), and for subsequent synthesis of aminonaphthalenesulfonic acids used in azo dyes [1]. The 2-isomer cannot substitute because alkali fusion of naphthalene-2-sulfonate yields β-naphthol—a different product with distinct dye chemistry [1]. The sulfonation product distribution evidence (Section 3, Evidence Item 1) confirms that the 1-isomer directs further sulfonation to the 1,5- and 1,6-positions, which are essential for producing specific disulfonic acid dye intermediates. Procurement for dye intermediate manufacturing must specify the 1-isomer to ensure correct regiochemical outcomes [1].

Silver Nanoparticle–Graphene Oxide Hybrid Antibacterial Materials Requiring Long-Term Stability and Low Cytotoxicity

Sodium 1-naphthalenesulfonate-functionalized reduced graphene oxide (NA-rGO) serves as an effective substrate for stabilizing silver nanoparticles, producing a hybrid material (AgNP-NA-rGO) with substantially higher antibacterial activity, greater stability, and lower cytotoxicity than PVP-stabilized AgNP controls [2]. The 1-naphthalenesulfonate moiety provides both π–π stacking with the graphene surface and electrostatic stabilization critical to performance. For procurement of functionalized graphene oxide for antibacterial nanocomposite development, NA-rGO represents a demonstrated platform chemistry where the 1-isomer functionality is essential to material performance [2].

Enhanced Oil Recovery Surfactant Formulations Exploiting π–π Stacking Interactions for Interfacial Tension Reduction

Sodium 1-naphthalenesulfonate (SNS) synergistically reduces interfacial tension at water/oil interfaces when combined with cationic surfactants, with the M12/SNS system showing optimum performance for crude oil recovery applications [3]. The π–π stacking interaction between the naphthalene ring and aromatic oil components, combined with electrostatic attraction to surfactant headgroups, is the mechanistic basis for this performance—control salts lacking the conjugated π-system cannot achieve comparable IFT reduction [3]. For procurement in enhanced oil recovery or surfactant formulation R&D, SNS offers a unique dual-interaction capability not available from simpler aromatic sulfonates like sodium benzenesulfonate [3].

Purification Process Design for High-Purity Sodium 1-Naphthalenesulfonate via Crystallization from Mixed Isomer Streams

The ternary solid–liquid equilibrium phase diagram for sodium 1-naphthalenesulfonate + sodium 2-naphthalenesulfonate + water provides the thermodynamic foundation for designing crystallization-based purification processes [4]. Because the two isomers form distinct pure solid phases with no solid solution formation at 283.15–323.15 K, fractional crystallization can achieve high-purity 1-isomer recovery from mixed isomer feedstocks produced during industrial sulfonation [4]. Procurement specifications requiring ≥98% isomer purity depend on this validated separation pathway, and suppliers should provide HPLC-verified isomer ratio certificates traceable to the SLE conditions [4].

Application
Selection Property
Validation Focus
α-Naphthol and dye intermediate synthesis
1-position sulfonate as directing/leaving group
Isomer-specific sulfonation product profile
rGO-AgNP nanocomposite stabilization
π–π stacking and electrostatic AgNP stabilization
Antibacterial activity and stability comparison context
Enhanced oil recovery surfactant synergy
π–π stacking with aromatic oil components
IFT reduction efficiency with cationic surfactants
Crystallization purification of 1-NS
Distinct solid phases in ternary SLE
Phase diagram-derived crystallization conditions
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